2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride is an organic compound with the molecular formula C12H12ClNO. It is a hydrochloride salt form of 2-amino-1-(naphthalen-2-yl)ethanone, which is characterized by the presence of an amino group and a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with acetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Reagents: 2-naphthylamine, acetyl chloride, base (e.g., sodium hydroxide), hydrochloric acid.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2-dihydronaphthalene: A stimulant drug with similar structural features but different biological activity.
2-Aminotetralin: Another compound with a naphthalene ring, known for its psychoactive properties.
Uniqueness
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride is unique due to its specific combination of an amino group and a naphthalene ring, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-amino-1-naphthalen-2-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOEFHIWKRZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500067 | |
Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-36-8 | |
Record name | 38061-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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